Cas no 24386-95-6 (7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-chloro-7-b-D-ribofuranosyl-)
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-chloro-7-b-D-ribofuranosyl- structure](https://it.kuujia.com/scimg/cas/24386-95-6x500.png)
24386-95-6 structure
Nome del prodotto:7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-chloro-7-b-D-ribofuranosyl-
7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-chloro-7-b-D-ribofuranosyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-chloro-7-b-D-ribofuranosyl-
- 7H-pyrrolo[2,3-d]pyrimidin-4-amine, 5-chloro-7-beta-D-ribofuranosyl-
- 7H-Pyrrolo[2,3-d]pyrimidine,4-amino-5-chloro- 7-.β.-D-ribo-furanosyl-
- 24386-95-6
- BDBM50090857
- 2-(4-Amino-5-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- SCHEMBL20938332
- 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-chloro-7-beta-D-ribofuranosyl-
- (2R,3R,4S,5R)-2-(4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(4-amino-5-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- EKH
- NSC 124149
- (2R,3R,4S,5R)-2-(4-Amino-5-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- CHEMBL98933
- 5-Chlorotubercidin
-
- Inchi: InChI=1S/C11H13ClN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)
- Chiave InChI: WUHZZVWKGCJQHU-UHFFFAOYSA-N
- Sorrisi: OCC1OC(N2C=C(Cl)C3C(=NC=NC2=3)N)C(O)C1O
Proprietà calcolate
- Massa esatta: 300.062533
- Massa monoisotopica: 300.062533
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 365
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.7
- Superficie polare topologica: 127
Proprietà sperimentali
- Densità: 2.02
- Punto di ebollizione: 670.1°Cat760mmHg
- Punto di infiammabilità: 359.1°C
- Indice di rifrazione: 1.843
- PSA: 126.65000
- LogP: -0.14040
7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-chloro-7-b-D-ribofuranosyl- Letteratura correlata
-
1. Book reviews
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
24386-95-6 (7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-chloro-7-b-D-ribofuranosyl-) Prodotti correlati
- 923075-80-3(3-(2,5-dimethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine)
- 920943-64-2(2-{1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid)
- 1212202-62-4((S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride)
- 2171258-87-8((3R)-3-{(benzyloxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid)
- 844664-08-0(N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 2034533-41-8(2-(4-fluorophenyl)sulfanyl-N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 300831-37-2((2S,3R)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid)
- 2227764-06-7(rac-(1R,2R)-2-(4,6-dichloropyrimidin-5-yl)cyclopropylmethanamine)
- 2137519-91-4(3-{[(1,3-Dithiolan-2-yl)methyl]amino}-2,2-difluoropropanoic acid)
- 2503206-41-3((4-Phenylpyrrolidin-3-yl)methanol hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
